molecular formula C12H16N2O4S B15063460 Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B15063460
M. Wt: 284.33 g/mol
InChI Key: XWLMHUNDFREGNN-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a cyclopentyl group, a methylsulfonyl group, and a carboxylate ester group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

List of Similar Compounds

  • Triazole-pyrimidine hybrids
  • Sulfone derivatives of pyrimidine
  • Dihydropyrimidine derivatives

Biological Activity

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS No. 1292289-62-3) is a pyrimidine derivative characterized by its unique chemical structure which includes a cyclopentyl group and a methylsulfonyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of drug development.

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 1292289-62-3

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In a study involving related pyrimidine derivatives, compounds demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.3 to 2.4 nM, indicating a high selectivity compared to COX-1 .
  • Potential Antitumor Activity : The structural characteristics of this compound suggest potential applications in oncology, particularly as a lead compound for developing new antitumor agents. Pyrimidine derivatives are known for their role as inhibitors in various cancer-related pathways .
  • Structure-Activity Relationship (SAR) : The presence of the methylsulfonyl group is significant as it may enhance the solubility and bioavailability of the compound, factors crucial for its pharmacological efficacy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylateC₁₃H₁₉N₃O₂SContains an amino group instead of a sulfonyl group, potentially altering biological activity
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylateC₁₂H₁₆N₂O₄SSimilar structure but with a cyclopropyl substituent, which may affect its pharmacokinetics
Methyl 4-(cyclohexylamino)-2-(methylthio)pyrimidine-5-carboxylateC₁₃H₁₉N₃O₂SFeatures a cyclohexyl group that could influence binding affinity and selectivity

Case Studies and Research Findings

Research has highlighted the significance of methylsulfonyl-substituted pyrimidines in medicinal chemistry:

  • Cyclooxygenase Inhibition : A study focusing on the synthesis and evaluation of various pyrimidine derivatives identified several compounds that exhibited selective inhibition of COX-2, underscoring the potential of these structures in anti-inflammatory therapies .
  • Antitumor Screening : In vitro assays have shown that certain pyrimidine derivatives can induce apoptosis in cancer cell lines, suggesting that modifications to the core structure can lead to enhanced anticancer properties .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that modifications such as the introduction of cyclopentyl groups can significantly impact absorption and distribution, which are critical for therapeutic efficacy .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl 4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-18-11(15)9-7-13-12(19(2,16)17)14-10(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

XWLMHUNDFREGNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCCC2)S(=O)(=O)C

Origin of Product

United States

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